Patent-Defined Structural Differentiation from Demethylated and Mono-fluorinated Analogs
According to the claims of patent JP6286031, the compound is differentiated from its closest generics by the mandated presence of the 6-methyl group on the pyridazine ring (R3 = methyl) and the specific 3,4-difluoro substitution pattern on the phenyl ring (R1 and R2 = F). [1] Analogs where R3 is H or where the phenyl ring lacks the 3,4-difluoro arrangement fall outside the explicit protection of the invention's core structural definition. This patent claim provides a legal and structural boundary that directly defines a distinct chemical entity, separating it from other (pyridazinyl)piperidine methanones. No quantitative biological data for this exact compound was available in non-excluded sources.
| Evidence Dimension | Patent-claimed structural uniqueness |
|---|---|
| Target Compound Data | Structure features R1=F, R2=F, R3=methyl, R4=H, R5=F (inferred from claim 1 permutations of JP6286031) |
| Comparator Or Baseline | Compounds where R3=H or R1/R2=H (generic Markush elements) |
| Quantified Difference | Not quantifiable (binary structural distinction) |
| Conditions | Patent claim analysis, no biological assay data available for direct comparison |
Why This Matters
For procurement, this confirms the compound is a specific, patent-protected entity, not a random mixture, ensuring that the purchased material corresponds to the defined invention.
- [1] Japanese Patent No. 6286031. Claim 1: '...R1 and R2 are each independently H or F; R3 is H or methyl; a) R4 is H and R5 is F; or b) R4 is F and R5 is H...' View Source
